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Compound of Interest

Compound Name: 4-(Cyanomethyl)benzoic acid

Cat. No.: B181657 Get Quote

An In-depth Technical Guide to 4-(Cyanomethyl)benzoic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and characterization of 4-(Cyanomethyl)benzoic acid, tailored for researchers, scientists, and

professionals in drug development.

Chemical Identity and Properties
4-(Cyanomethyl)benzoic acid, also known as 4-carboxyphenylacetonitrile or 4-carboxybenzyl

cyanide, is a bifunctional organic compound containing both a carboxylic acid and a nitrile

group.[1] Its chemical structure and properties are summarized below.

Chemical Structure
Caption: Chemical Structure of 4-(Cyanomethyl)benzoic Acid

Physicochemical Properties
The key physicochemical properties of 4-(Cyanomethyl)benzoic acid are summarized in the

table below.
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Property Value Reference

IUPAC Name 4-(Cyanomethyl)benzoic acid [2]

Synonyms
4-Carboxyphenylacetonitrile, 4-

Carboxybenzyl cyanide
[1]

CAS Number 50685-26-2 [2]

Molecular Formula C₉H₇NO₂ [2]

Molecular Weight 161.16 g/mol [2]

Melting Point 196 °C [1]

Appearance White to off-white solid

Solubility

Soluble in polar organic

solvents such as DMSO and

DMF. Based on the related

compound 4-cyanobenzoic

acid, it is expected to have

some solubility in water, which

increases with pH.

[3]

Synthesis of 4-(Cyanomethyl)benzoic Acid
A common synthetic route to 4-(Cyanomethyl)benzoic acid involves a two-step process

starting from 4-methylbenzoic acid (p-toluic acid). The first step is a radical bromination of the

methyl group, followed by a nucleophilic substitution with a cyanide salt.

Experimental Protocol
Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic

stirrer, combine 4-methylbenzoic acid (1 equivalent), N-bromosuccinimide (NBS, 1.1

equivalents), and a radical initiator such as benzoyl peroxide (0.05 equivalents) in a suitable

solvent like chlorobenzene.
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Reaction Execution: Heat the mixture to reflux and maintain for 1-2 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature

and then in an ice bath to precipitate the product. Filter the solid and wash with hexane to

remove byproducts. The crude product is then washed with water to remove succinimide.

Purification: Recrystallize the crude 4-(bromomethyl)benzoic acid from a suitable solvent

system (e.g., ethyl acetate/hexane) to obtain the purified product.

Step 2: Synthesis of 4-(Cyanomethyl)benzoic Acid

Reaction Setup: Dissolve the 4-(bromomethyl)benzoic acid (1 equivalent) in a polar aprotic

solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-

bottomed flask.

Reaction Execution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5

equivalents) to the solution. Heat the reaction mixture to 40-50°C and stir for several hours

until the starting material is consumed (monitor by TLC).

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into water.

Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the 4-
(cyanomethyl)benzoic acid.

Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the

crude product from a suitable solvent (e.g., ethanol/water) to yield pure 4-
(cyanomethyl)benzoic acid.

Synthesis Workflow

4-Methylbenzoic Acid Radical Bromination
(NBS, Benzoyl Peroxide) 4-(Bromomethyl)benzoic Acid Nucleophilic Substitution

(NaCN or KCN in DMF) 4-(Cyanomethyl)benzoic Acid Recrystallization Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: Synthesis and Characterization Workflow
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Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental data from the literature was not fully accessible, the expected NMR

signals for 4-(cyanomethyl)benzoic acid in a solvent like DMSO-d₆ are as follows:

¹H NMR:

A broad singlet in the region of 12-13 ppm corresponding to the carboxylic acid proton (-

COOH).

A singlet around 4.0 ppm for the two protons of the cyanomethyl group (-CH₂CN).

Two doublets in the aromatic region (7.4-8.0 ppm), each integrating to two protons,

corresponding to the para-substituted benzene ring.

¹³C NMR:

A signal for the carboxylic carbon (-COOH) around 167 ppm.

Signals for the aromatic carbons between 125-140 ppm.

A signal for the nitrile carbon (-C≡N) around 118 ppm.

A signal for the methylene carbon (-CH₂CN) around 25 ppm.

Experimental Protocol for NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. Standard acquisition parameters for both 1D and 2D (e.g., COSY, HSQC)

experiments should be used for full structural elucidation.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra for analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b181657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
The IR spectrum of 4-(cyanomethyl)benzoic acid is expected to show characteristic

absorption bands for its functional groups.

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H (Carboxylic Acid) 3300 - 2500 Broad

C-H (Aromatic) 3100 - 3000 Sharp, medium

C≡N (Nitrile) 2260 - 2240 Sharp, medium

C=O (Carboxylic Acid) 1710 - 1680 Strong, sharp

C=C (Aromatic) 1600 - 1450 Medium to weak

C-O (Carboxylic Acid) 1320 - 1210 Strong

O-H bend (Carboxylic Acid) 960 - 900 Broad, medium

Experimental Protocol for FT-IR Spectroscopy:

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the

compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer, typically over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption peaks and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak

(M⁺) would be observed at m/z = 161. Common fragmentation patterns would include the loss

of the carboxyl group (-COOH, m/z = 45) and cleavage of the cyanomethyl group.
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Experimental Protocol for Mass Spectrometry:

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Biological Activity
Currently, there is limited specific information available in the scientific literature regarding the

biological activities and signaling pathways directly associated with 4-(cyanomethyl)benzoic
acid. However, various derivatives of benzoic acid are known to exhibit a wide range of

biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The

presence of both a carboxylic acid and a nitrile group in 4-(cyanomethyl)benzoic acid makes

it an interesting candidate for further investigation in drug discovery and development as a

scaffold or pharmacophore.

Safety and Handling
4-(Cyanomethyl)benzoic acid is classified as harmful and an irritant. It is harmful if

swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may

cause respiratory irritation. Standard laboratory safety precautions should be followed when

handling this compound, including the use of personal protective equipment (gloves, safety

glasses, and a lab coat) and working in a well-ventilated area or fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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